molecular formula C23H27NO5 B2532902 butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate CAS No. 946358-63-0

butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate

Cat. No.: B2532902
CAS No.: 946358-63-0
M. Wt: 397.471
InChI Key: HZTSEJYAERQKIE-UHFFFAOYSA-N
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Description

Butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate is a complex organic compound that features a benzofuran moiety, which is known for its diverse biological activities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran with appropriate acylating agents to introduce the acetamido group. This is followed by esterification with butyl alcohol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds such as 2,3-dihydro-1-benzofuran and its derivatives share structural similarities.

    Acetamido benzoates: Compounds like methyl 4-acetamidobenzoate have similar functional groups.

Uniqueness

Butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate is unique due to the combination of the benzofuran core with the acetamido and butyl ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

butyl 4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-4-5-13-27-22(26)16-9-11-18(12-10-16)24-20(25)15-28-19-8-6-7-17-14-23(2,3)29-21(17)19/h6-12H,4-5,13-15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTSEJYAERQKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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